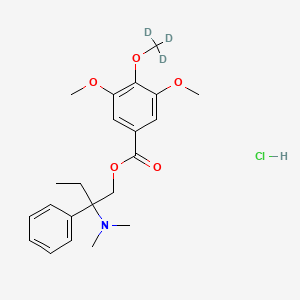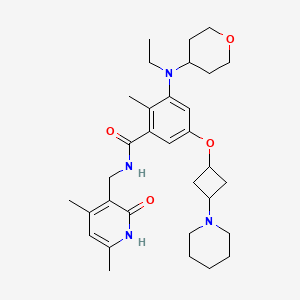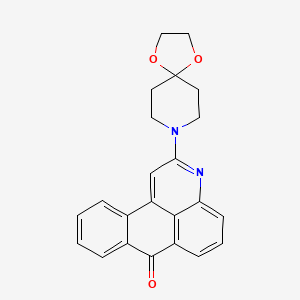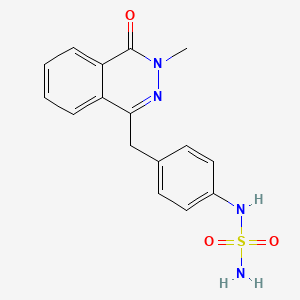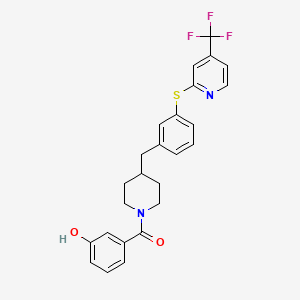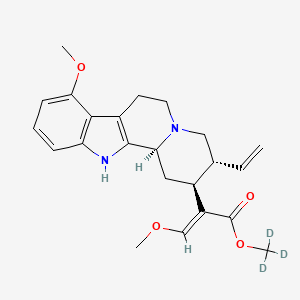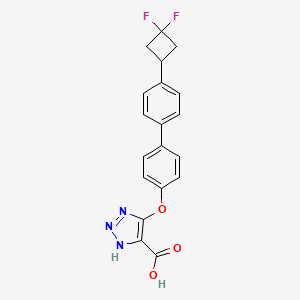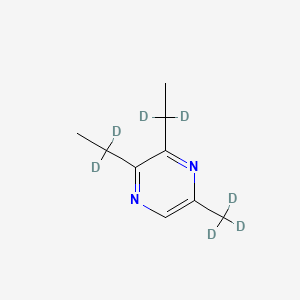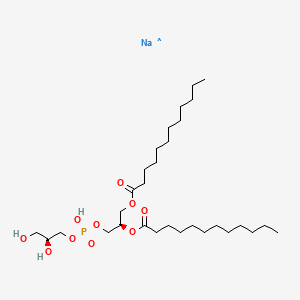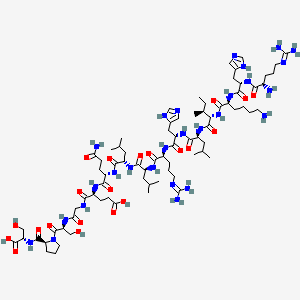
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, histidine, lysine, isoleucine, leucine, glutamine, glutamic acid, glycine, serine, and proline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve specific enzymes or chemical reagents that target particular amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and in drug delivery systems.
Industry: Utilized in the development of biomaterials and as additives in various products.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins. The pathways involved often include:
Binding to receptors: Triggering intracellular signaling cascades.
Enzyme inhibition or activation: Modulating biochemical pathways.
Protein-protein interactions: Influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Peptides with similar sequences or functional groups can exhibit comparable properties. Examples include:
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH: analogs with slight variations in amino acid composition.
Other bioactive peptides: Such as insulin, glucagon, and oxytocin.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different interactions and effects, making each peptide distinct in its function and utility.
Propiedades
Fórmula molecular |
C77H131N27O21 |
|---|---|
Peso molecular |
1771.0 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
Clave InChI |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


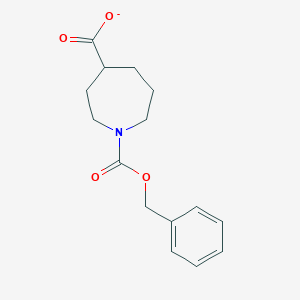

![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
